Cas no 1030596-76-9 ((2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine)

(2R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-2-amine is a chiral aromatic amine derivative featuring a bromo and dimethoxy substitution pattern on the phenyl ring. The compound’s stereospecific (R)-configuration at the propan-2-amine moiety enhances its utility in asymmetric synthesis and pharmaceutical research. The electron-rich dimethoxy groups contribute to its reactivity in electrophilic substitutions, while the bromo substituent offers a handle for further functionalization via cross-coupling reactions. This compound is particularly valuable as a building block for the development of bioactive molecules, including CNS-targeting ligands, due to its structural resemblance to phenethylamine derivatives. Its high purity and well-defined stereochemistry make it suitable for rigorous synthetic and mechanistic studies.
(2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine structure
1030596-76-9 structure
Product Name:(2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine
CAS No:1030596-76-9
MF:C11H16BrNO2
MW:274.154242515564
CID:5886761
PubChem ID:69396807
Update Time:2025-10-18

(2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (αR)-2-Bromo-4,5-dimethoxy-α-methylbenzeneethanamine
    • (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine
    • UNII-806Q0393TC
    • 1030596-76-9
    • (R)-2-bromo-4,5-dimethoxyamphetamine
    • SCHEMBL5305601
    • 806Q0393TC
    • EN300-1906551
    • Q27896248
    • Benzeneethanamine, 2-bromo-4,5-dimethoxy-alpha-methyl-, (alphaR)-
    • 2-Bromo-4,5-dimethoxyamphetamine, (R)-
    • BENZENEETHANAMINE, 2-BROMO-4,5-DIMETHOXY-.ALPHA.-METHYL-, (.ALPHA.R)-
    • Inchi: 1S/C11H16BrNO2/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-7H,4,13H2,1-3H3/t7-/m1/s1
    • InChI Key: JPDVAVONMYSOMF-SSDOTTSWSA-N
    • SMILES: C1(C[C@@H](C)N)=CC(OC)=C(OC)C=C1Br

Computed Properties

  • Exact Mass: 273.03644g/mol
  • Monoisotopic Mass: 273.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 1.324±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 334.1±37.0 °C(Predicted)
  • pka: 9.40±0.10(Predicted)

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Additional information on (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine

Compound Introduction: (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine CAS No. 1030596-76-9

The compound (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine, identified by its CAS number 1030596-76-9, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential biological activities. The structural features of this molecule, particularly the presence of a bromo substituent and methoxy groups on the aromatic ring, contribute to its unique chemical properties and reactivity.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The amine functional group in (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine makes it a versatile building block for the synthesis of more complex molecules. This compound has been explored in various research settings, including the development of potential drug candidates for neurological disorders, inflammation, and other diseases.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The combination of the bromo and methoxy substituents on the aromatic ring can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets. This has led to investigations into its potential as an intermediate in the synthesis of more sophisticated pharmacophores.

Recent studies have highlighted the importance of stereochemistry in drug design. The (2R) configuration of the amine group in (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine is particularly noteworthy, as it can significantly impact the molecule's biological activity. Research has shown that enantiomeric purity is crucial for achieving desired pharmacological effects, and this compound serves as an excellent example of how stereochemistry can be leveraged to optimize drug candidates.

The bromo substituent on the aromatic ring also plays a critical role in the reactivity and biological activity of this compound. Bromine is known for its ability to participate in various chemical reactions, including cross-coupling reactions, which are widely used in pharmaceutical synthesis. This makes (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine a valuable intermediate for constructing more complex molecules with tailored biological properties.

In addition to its synthetic utility, this compound has been investigated for its potential biological effects. Preclinical studies have suggested that derivatives of this structure may exhibit anti-inflammatory and analgesic properties. These findings are particularly intriguing given the increasing demand for alternative treatments for chronic inflammatory conditions. The methoxy groups on the aromatic ring are thought to contribute to these effects by modulating interactions with specific receptors and enzymes.

The development of new synthetic methodologies has also been a focus area in recent research. Techniques such as asymmetric synthesis have enabled the efficient preparation of enantiomerically pure compounds like (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine. These advances have not only improved access to this compound but also provided insights into how stereochemistry can be controlled during synthesis.

Another important aspect of this compound is its potential as a scaffold for drug discovery. By modifying various functional groups within its structure, researchers can explore a wide range of biological activities. This flexibility makes it an attractive candidate for further investigation in medicinal chemistry.

The integration of computational chemistry and high-throughput screening techniques has further accelerated the discovery process. These tools have allowed researchers to predict and validate the biological activity of compounds like (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine more efficiently than ever before. This synergy between experimental and computational approaches has been instrumental in advancing drug development pipelines.

In conclusion, (2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine CAS No. 1030596-76-9 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to remain a key focus in medicinal chemistry and drug discovery efforts.

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